molecular formula C11H19NO3 B13555149 rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate

rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13555149
M. Wt: 213.27 g/mol
InChI Key: PBUPRYWYQIUHKS-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[320]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a hydroxyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a between a suitable diene and dienophile.

    Introduction of the hydroxyl group: This step often involves the use of a hydroxylating agent such as osmium tetroxide or hydrogen peroxide.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as chromium trioxide or PCC.

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products

    Oxidation: Formation of a ketone.

    Reduction: Formation of an alcohol.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in enzyme inhibition studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure allows for a rigid conformation, which can enhance binding affinity to certain receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The rigid bicyclic structure also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (1S,5S,6S)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-7-8(12)6-9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m0/s1

InChI Key

PBUPRYWYQIUHKS-CIUDSAMLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1C[C@@H]2O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.